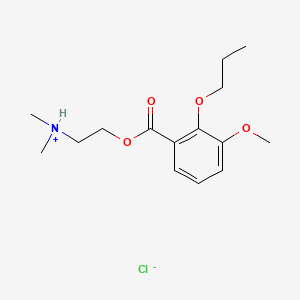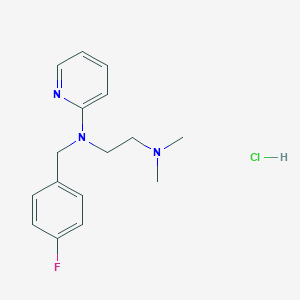
3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride is a chemical compound with a complex structure that includes a benzofuran ring, an acetyl group, and a methylazanium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride typically involves multiple steps, starting from the appropriate benzofuran precursor. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the Acetyl Group: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.
Attachment of the Propyl-Methylazanium Moiety: This step involves the reaction of the benzofuran derivative with a propylamine derivative, followed by methylation using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor signaling pathways.
Cellular Uptake: Affecting cellular processes through uptake and intracellular interactions.
類似化合物との比較
Similar Compounds
- 3-(1-acetyl-2-benzofuran-1-yl)propyl-methylazanium;chloride
- 3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-ethylazanium;chloride
Uniqueness
3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride is unique due to its specific structural features, such as the presence of both the acetyl and methylazanium groups, which confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
22048-55-1 |
|---|---|
分子式 |
C16H24ClNO2 |
分子量 |
297.82 g/mol |
IUPAC名 |
3-(1-acetyl-3,3-dimethyl-2-benzofuran-1-yl)propyl-methylazanium;chloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-12(18)16(10-7-11-17-4)14-9-6-5-8-13(14)15(2,3)19-16;/h5-6,8-9,17H,7,10-11H2,1-4H3;1H |
InChIキー |
IVHJCXDXRZDAHQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1(C2=CC=CC=C2C(O1)(C)C)CCC[NH2+]C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate](/img/structure/B13748967.png)
![5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13748972.png)
![3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13748979.png)
![2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine](/img/structure/B13748987.png)

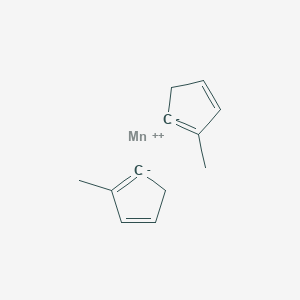
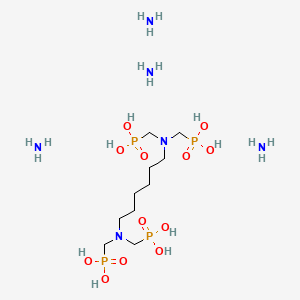
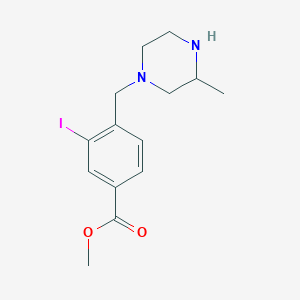

![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)

